molecular formula C6H10O3 B117006 DL-Pantolactone CAS No. 79-50-5

DL-Pantolactone

Cat. No. B117006
CAS RN: 79-50-5
M. Wt: 130.14 g/mol
InChI Key: SERHXTVXHNVDKA-UHFFFAOYSA-N
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Patent
US05821374

Procedure details

2.5 g (19.2 mmol) of pantolactone were reacted with 1.8 g (7.7 mmol) of trichloroisocyanuric acid in the presence of 30 mg (0.12 mmol) of TEMPO derivative C and 1.65g (20.1 mmol) of sodium acetate analogously to Example 14. In contrast to Example 14, ethyl acetate (20 ml) was used as the solvent. The reaction had finished after 2 hours. After recrystallization of the crude product there were obtained 2.2 g (89%) of ketopantolactone, m.p. 68°-69° C., GC content: 100% (area percent).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
30 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[CH:7]([OH:8])[C:5](=[O:6])[O:4][CH2:3]1.ClN1C(=O)N(Cl)C(=O)N(Cl)C1=O.C([O-])(=O)C.[Na+]>CC1(C)N([O])C(C)(C)CCC1.C(OCC)(=O)C>[CH3:1][C:2]1([CH3:9])[C:7](=[O:8])[C:5](=[O:6])[O:4][CH2:3]1 |f:2.3,^1:30|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
CC1(COC(=O)C1O)C
Name
Quantity
1.8 g
Type
reactant
Smiles
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
Name
Quantity
1.65 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
30 mg
Type
catalyst
Smiles
CC1(CCCC(N1[O])(C)C)C
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After recrystallization of the crude product

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(COC(=O)C1=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.